1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine
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Overview
Description
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine is a complex organic compound that features a tetrazole ring, a phenyl group, a tetrahydronaphthalene moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrazole Ring: This can be achieved by reacting a nitrile with sodium azide in the presence of a catalyst.
Attachment of the Phenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Piperazine Ring: Piperazine can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Sulfonylation: The tetrahydronaphthalene moiety can be introduced via sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential pharmaceutical applications, such as in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Interference with signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole: A simpler compound with a tetrazole ring and a phenyl group.
Tetrahydronaphthalene: A compound with a similar tetrahydronaphthalene moiety.
Piperazine: A basic structure that forms the backbone of many pharmaceutical agents.
Uniqueness
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[(1-phenyltetrazol-5-yl)methyl]-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c29-31(30,21-11-10-18-6-4-5-7-19(18)16-21)27-14-12-26(13-15-27)17-22-23-24-25-28(22)20-8-2-1-3-9-20/h1-3,8-11,16H,4-7,12-15,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZWCSPDOMENNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)CC4=NN=NN4C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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